molecular formula C19H17N3O4 B7562112 3-hydroxy-N-[2-(2-nitroanilino)ethyl]naphthalene-2-carboxamide

3-hydroxy-N-[2-(2-nitroanilino)ethyl]naphthalene-2-carboxamide

Cat. No. B7562112
M. Wt: 351.4 g/mol
InChI Key: OVSOEAHKXZRFFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-N-[2-(2-nitroanilino)ethyl]naphthalene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as HNE, and it is a derivative of naphthalene. HNE has been extensively studied for its unique properties, and researchers are exploring its potential uses in different areas of science.

Mechanism of Action

The mechanism of action of HNE is not fully understood, but it is believed to target the mitochondria of cancer cells. HNE has been shown to induce mitochondrial dysfunction, which leads to the activation of apoptotic pathways in cancer cells. It also inhibits the activity of certain enzymes that are essential for cancer cell survival.
Biochemical and Physiological Effects:
HNE has been shown to have several biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, which leads to cell death. It also inhibits the activity of certain enzymes that are involved in the regulation of cell growth and proliferation. HNE has also been shown to have anti-inflammatory properties and can reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using HNE in lab experiments is its potent anticancer properties. It can induce apoptosis in cancer cells and inhibit the growth of tumors. However, the synthesis of HNE is a complex process that requires a high level of expertise. Additionally, HNE can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on HNE. One area of research is in the development of new cancer therapies that utilize HNE. Researchers are also exploring the potential use of HNE in the treatment of other diseases, such as neurodegenerative disorders. Additionally, there is a need for further research into the mechanism of action of HNE and its potential side effects on normal cells.
Conclusion:
In conclusion, HNE is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its potent anticancer properties and has shown promise in the development of new cancer therapies. However, the synthesis of HNE is a complex process that requires a high level of expertise, and its potential side effects on normal cells need to be further studied.

Synthesis Methods

The synthesis of HNE is a complex process that involves several steps. The first step is the nitration of 2-nitronaphthalene, which is then followed by the reduction of the nitro group to an amino group. The amino group is then reacted with 2-chloroethylamine hydrochloride to form HNE. This synthesis method is challenging and requires a high level of expertise.

Scientific Research Applications

HNE has been extensively studied for its potential applications in various fields of science. One of the primary areas of research is in the field of cancer treatment. HNE has been shown to have potent anticancer properties and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells and reduce tumor size in animal models.

properties

IUPAC Name

3-hydroxy-N-[2-(2-nitroanilino)ethyl]naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c23-18-12-14-6-2-1-5-13(14)11-15(18)19(24)21-10-9-20-16-7-3-4-8-17(16)22(25)26/h1-8,11-12,20,23H,9-10H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSOEAHKXZRFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NCCNC3=CC=CC=C3[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.